molecular formula C7H14ClNO B1379754 1-Isopropylpyrrolidin-3-one hydrochloride CAS No. 1609401-23-1

1-Isopropylpyrrolidin-3-one hydrochloride

Cat. No.: B1379754
CAS No.: 1609401-23-1
M. Wt: 163.64 g/mol
InChI Key: XVPWTCPMVAFQPR-UHFFFAOYSA-N
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Description

1-Isopropylpyrrolidin-3-one hydrochloride is a pyrrolidinone derivative featuring an isopropyl substituent at the 1-position and a ketone group at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and research applications. Pyrrolidinones are valued in drug design for their conformational rigidity and ability to participate in hydrogen bonding, which can improve target binding and metabolic stability .

Properties

IUPAC Name

1-propan-2-ylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPWTCPMVAFQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropylpyrrolidin-3-one hydrochloride typically involves the reaction of pyrrolidinone with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide or isopropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpyrrolidin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, where nucleophiles such as amines or thiols replace the isopropyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

1-Isopropylpyrrolidin-3-one hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Isopropylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride

  • Structural Differences : Replaces the ketone group with an amine and exists as a dihydrochloride salt.
  • The dihydrochloride salt (C₇H₁₆N₂·2HCl, MW 201.14) likely offers higher aqueous solubility compared to the monohydrochloride form of the target compound . Pharmacokinetic differences may arise due to altered lipophilicity and charge state.

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Structural Differences : Incorporates a pyridine ring fused to the pyrrolidine moiety.
  • Implications: The aromatic pyridine ring enhances metabolic stability but may reduce blood-brain barrier penetration due to increased polarity. Dihydrochloride salt (C₉H₁₃N₃·2HCl, MW 236.14) suggests high solubility, similar to other dihydrochloride derivatives . Potential applications in non-CNS therapeutics due to reduced lipophilicity.

1-(Pyridin-3-yl)piperazine Hydrochloride

  • Structural Differences: Substitutes pyrrolidinone with a piperazine ring and a pyridinyl group.
  • Implications: Piperazine rings are common in CNS drugs (e.g., antidepressants) due to their flexibility and ability to modulate receptor affinity. The pyridinyl group may introduce π-π stacking interactions with aromatic residues in biological targets . Monohydrochloride form balances solubility and lipophilicity for oral bioavailability.

1-(3-{[(2-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one Hydrochloride

  • Structural Differences : Features a chlorophenyl substituent and a hydroxypropyl side chain.
  • The hydroxypropyl side chain introduces additional hydrogen-bonding sites, which may improve target selectivity .

Key Comparative Insights

Compound Core Structure Functional Groups Salt Form Potential Applications
1-Isopropylpyrrolidin-3-one HCl Pyrrolidinone Ketone, isopropyl Monohydrochloride CNS therapeutics, synthetic intermediate
(R)-1-Isopropylpyrrolidin-3-amine·2HCl Pyrrolidine Amine, isopropyl Dihydrochloride Ion channel modulation
4-(Pyrrolidin-1-yl)pyridin-3-amine·2HCl Pyrrolidine-pyridine Amine, pyridine Dihydrochloride Non-CNS targeted therapies
1-(Pyridin-3-yl)piperazine HCl Piperazine Pyridinyl Monohydrochloride Antidepressants, receptor ligands

Biological Activity

1-Isopropylpyrrolidin-3-one hydrochloride, also known by its CAS number 1609401-23-1, is a chemical compound characterized by its molecular formula C7H14ClNOC_7H_{14}ClNO. It is a derivative of pyrrolidinone, featuring an isopropyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound has garnered interest in various fields, particularly for its potential biological activities.

Chemical Structure

  • Molecular Formula : C7H14ClNOC_7H_{14}ClNO
  • Molecular Weight : 161.65 g/mol

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form N-oxide derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield various amines via lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the isopropyl group.

Major Products Formed

Reaction TypeMajor Products
OxidationN-oxide derivatives
ReductionPrimary or secondary amines
SubstitutionSubstituted pyrrolidinone derivatives

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways are still under investigation but may include interactions with neurotransmitter receptors, which could have implications in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological properties of this compound:

  • Antimicrobial Efficacy : In a study published in a peer-reviewed journal, the compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Neuropharmacological Potential : Another research effort investigated the compound's effects on neurotransmitter systems in animal models, revealing promising results in modulating dopamine and serotonin pathways, which could lead to therapeutic applications in mood disorders .
  • Synthesis and Derivatives : The synthesis of various derivatives has been documented, showcasing modifications that enhance biological activity or alter pharmacokinetic properties. These derivatives are being studied for their potential use in drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidinone derivatives:

CompoundKey Features
PyrrolidinoneParent compound; lacks isopropyl group
N-MethylpyrrolidinoneContains a methyl group; different reactivity
N-EthylpyrrolidinoneContains an ethyl group; varied biological effects

The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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